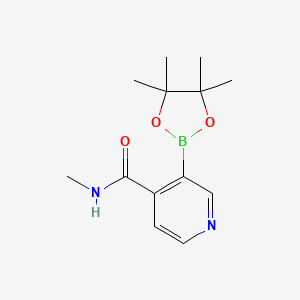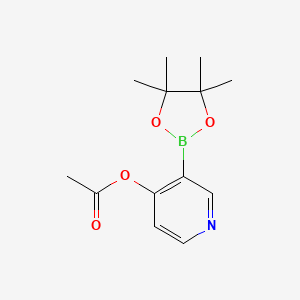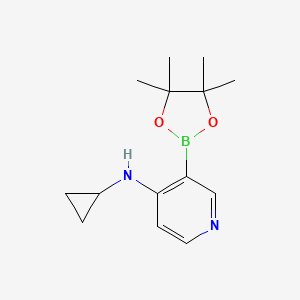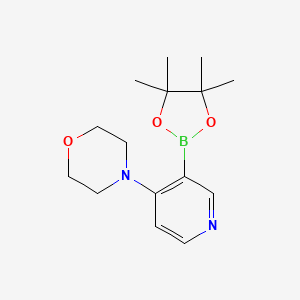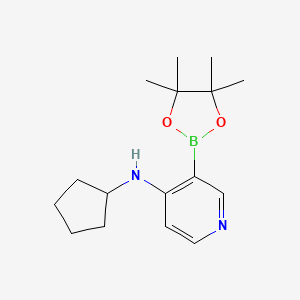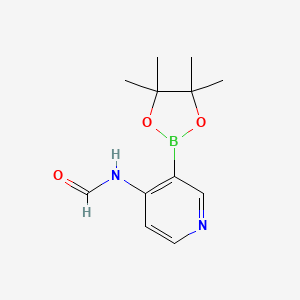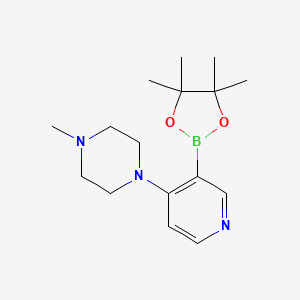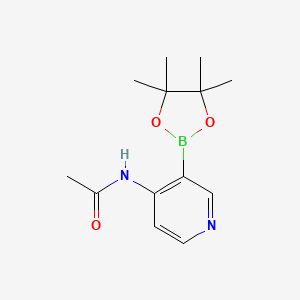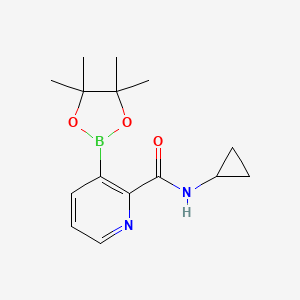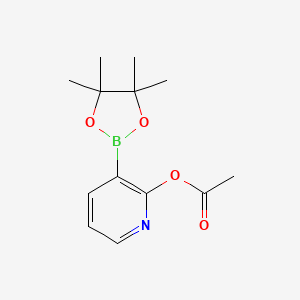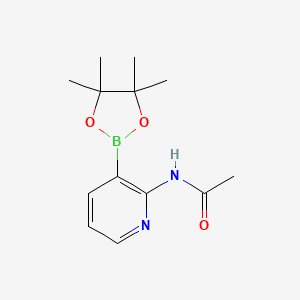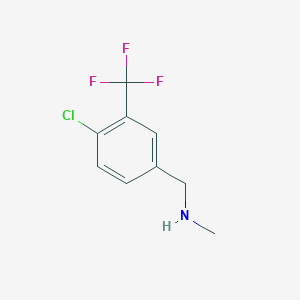
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MPB) is an organic compound used in various scientific research applications. It is a boronic acid ester of methylcarbamoyl pyridine, and is used as a building block in organic synthesis and as a reagent in various reactions. MPB is a versatile compound that has been used in many areas of research, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in various scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It has been used in the synthesis of various drugs, including antidiabetic agents and antibiotics, and in the study of the mechanism of action of certain drugs. Additionally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
作用機序
The mechanism of action of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed that the boronic acid group of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester binds to the active sites of enzymes, thereby inhibiting their activity. In addition, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain proteins, leading to the formation of covalent bonds and the inhibition of protein function.
Biochemical and Physiological Effects
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins and other molecules. Additionally, it has been shown to interact with certain proteins, resulting in the inhibition of their function. Furthermore, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to interact with certain receptors, leading to the modulation of their activity.
実験室実験の利点と制限
One of the main advantages of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in laboratory experiments is its versatility. It can be used in a wide range of reactions, and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, one of the main limitations of using 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is not very stable, and is prone to degradation under certain conditions.
将来の方向性
In the future, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used in a variety of research applications, including the development of new drugs and therapies. Additionally, it could be used to study the mechanism of action of certain drugs, and to study the structure and function of proteins. Furthermore, it could be used to study the biochemical and physiological effects of certain compounds, and to develop new methods for synthesizing organic compounds. Finally, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成法
The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be accomplished via a two-step reaction. The first step involves the reaction of pyridine-3-boronic acid with methyl carbamate in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the addition of pinacol to the reaction mixture, which is then heated to a temperature of approximately 100°C. The resulting product is a white solid that is soluble in organic solvents.
特性
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAWRYTFGERMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

